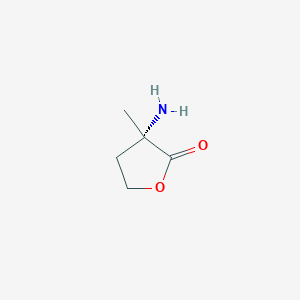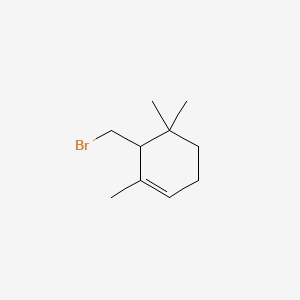
Lithium tert-butylnaphthalenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium tert-butylnaphthalenesulfonate: is an organolithium compound that combines the properties of lithium with the structural complexity of tert-butyl and naphthalenesulfonate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of lithium tert-butylnaphthalenesulfonate typically involves the reaction of tert-butyl naphthalenesulfonate with a lithium reagent. One common method is the reaction of tert-butyl naphthalenesulfonate with lithium tert-butoxide in an appropriate solvent under controlled temperature conditions. The reaction proceeds with the formation of this compound and the release of tert-butanol as a byproduct.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Lithium tert-butylnaphthalenesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonate derivatives.
Reduction: It can be reduced to form different lithium-containing intermediates.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate derivatives, while reduction can produce lithium-containing intermediates.
Applications De Recherche Scientifique
Biology: In biological research, this compound can be used to study the effects of lithium on biological systems, including its role in enzyme inhibition and signal transduction pathways.
Medicine: While not commonly used directly in medicine, lithium tert-butylnaphthalenesulfonate can serve as a precursor for the synthesis of lithium-containing pharmaceuticals.
Industry: In industrial applications, this compound is used in the production of advanced materials, including lithium-ion batteries and other energy storage devices.
Mécanisme D'action
The mechanism of action of lithium tert-butylnaphthalenesulfonate involves its ability to donate lithium ions in chemical reactions. The lithium ion can interact with various molecular targets, including enzymes and receptors, influencing their activity. The compound’s effects are mediated through pathways involving lithium ion transport and binding to specific sites on target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Lithium tert-butoxide: Another organolithium compound with similar reactivity but different structural properties.
Lithium naphthalenesulfonate: Lacks the tert-butyl group, resulting in different chemical behavior.
Lithium tri-tert-butoxyaluminum hydride: Used as a reducing agent with distinct applications compared to lithium tert-butylnaphthalenesulfonate.
Uniqueness: this compound is unique due to the presence of both tert-butyl and naphthalenesulfonate groups, which confer specific reactivity and stability. This combination makes it particularly useful in specialized synthetic applications and materials science.
Propriétés
Formule moléculaire |
C14H15LiO3S |
|---|---|
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
lithium;2-tert-butylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C14H16O3S.Li/c1-14(2,3)12-9-8-10-6-4-5-7-11(10)13(12)18(15,16)17;/h4-9H,1-3H3,(H,15,16,17);/q;+1/p-1 |
Clé InChI |
KGNJKFZYGXNHIP-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CC(C)(C)C1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate](/img/structure/B13779975.png)
